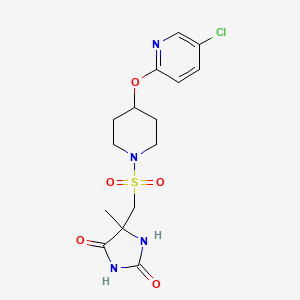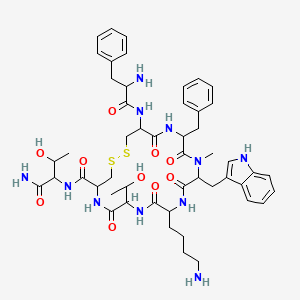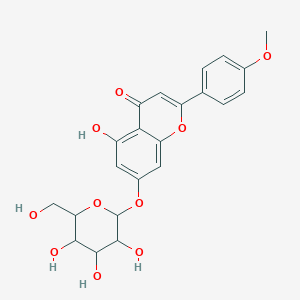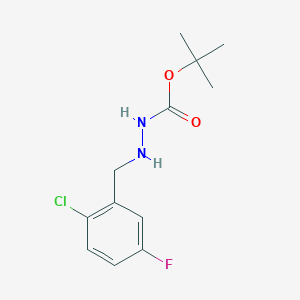![molecular formula C32H60O9Sr B12105852 strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12105852.png)
strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate” is a complex chemical entity that combines strontium with a polyether and a ketone derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the polyether chain. The polyether, 1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane, can be synthesized through the reaction of methoxyethanol with ethylene oxide in the presence of a base catalyst. This reaction typically occurs under mild conditions, with temperatures ranging from 50-70°C and pressures of 1-2 atm.
The ketone derivative, (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, can be synthesized through the aldol condensation of 2,2,6,6-tetramethyl-4-piperidone with an appropriate aldehyde. This reaction requires a strong base, such as sodium hydroxide, and is typically carried out at room temperature.
The final step involves the coordination of strontium ions with the polyether and the ketone derivative. This can be achieved by mixing an aqueous solution of strontium chloride with the polyether and ketone in an organic solvent, such as ethanol. The reaction mixture is then stirred at room temperature for several hours to ensure complete complexation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Continuous flow reactors could be employed to handle the polyether synthesis, while batch reactors might be used for the aldol condensation and final complexation steps. The use of automated systems and precise control of reaction conditions would be essential to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The polyether chain can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of aldehydes or carboxylic acids.
Reduction: The ketone group in the (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups in the polyether chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents, with reactions typically carried out in anhydrous solvents such as tetrahydrofuran.
Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions, often requiring the presence of a catalyst and elevated temperatures.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metal ions. Its polyether chain provides flexibility and multiple coordination sites, making it suitable for creating stable and soluble metal complexes.
Biology
In biological research, the compound’s ability to form complexes with metal ions could be exploited for imaging or therapeutic purposes. For example, strontium complexes are being investigated for their potential in bone imaging and treatment due to strontium’s similarity to calcium.
Medicine
The compound’s potential medicinal applications include its use as a drug delivery vehicle. The polyether chain can be modified to attach various drug molecules, while the strontium complex can enhance the compound’s bioavailability and targeting capabilities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, that require specific metal ion coordination properties. Its stability and solubility make it a versatile additive for various industrial processes.
Mécanisme D'action
The compound exerts its effects primarily through its ability to coordinate with metal ions. The polyether chain provides multiple oxygen atoms that can donate electron pairs to metal ions, forming stable complexes. The ketone derivative also contributes to the coordination by providing additional binding sites. This coordination can influence the reactivity and solubility of the metal ions, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene glycol (PEG): Similar to the polyether chain in the compound but lacks the methoxy groups and ketone derivative.
Crown ethers: Cyclic polyethers that can also coordinate with metal ions but have a different structure and binding properties.
2,2,6,6-Tetramethyl-4-piperidone: The precursor to the ketone derivative in the compound, used in various organic synthesis reactions.
Uniqueness
The uniqueness of this compound lies in its combination of a flexible polyether chain with a ketone derivative and its ability to coordinate with strontium ions. This combination provides a versatile platform for various applications, from coordination chemistry to drug delivery.
This detailed article provides a comprehensive overview of the compound “strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate,” covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C32H60O9Sr |
|---|---|
Poids moléculaire |
676.4 g/mol |
Nom IUPAC |
strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/2C11H20O2.C10H22O5.Sr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;1-11-3-5-13-7-9-15-10-8-14-6-4-12-2;/h2*7,12H,1-6H3;3-10H2,1-2H3;/q;;;+2/p-2/b2*8-7-;; |
Clé InChI |
HSFNENSNZGKQFG-ZJCTYWPYSA-L |
SMILES isomérique |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.COCCOCCOCCOCCOC.[Sr+2] |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].COCCOCCOCCOCCOC.[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester](/img/structure/B12105775.png)







![Methyl 4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105827.png)
![(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B12105835.png)




